(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-13-1
VCID: VC3731448
InChI: InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Molecular Formula: C24H20FNO4
Molecular Weight: 405.4 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS No.: 507472-13-1

Cat. No.: VC3731448

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid - 507472-13-1

Specification

CAS No. 507472-13-1
Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChI Key LYKQNUSJPNQQLZ-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4F
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Fmoc-2-fluoro-L-phenylalanine is a fluorinated phenylalanine derivative with the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino terminus. Its IUPAC name is (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid . The compound has a molecular formula of C24H20FNO4 and a molecular weight of 405.4 g/mol .

Structural Characteristics

The compound consists of several key structural elements:

  • A central alpha-amino acid core with S-stereochemistry at the chiral center

  • A 2-fluorophenyl side chain

  • The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function

The presence of the fluorine atom at the ortho position of the phenyl ring distinguishes this compound from standard phenylalanine derivatives and confers unique reactivity and biological properties .

Physical and Chemical Properties

While specific physical property data was limited in the search results, the compound shares general characteristics with other Fmoc-protected amino acids:

  • Solid crystalline form at room temperature

  • Limited water solubility but good solubility in organic solvents such as DMF (dimethylformamide)

  • Optical activity with a specific rotation [α]D= -45 ± 2° (C=1 in DMF) at 20°C

Synthesis and Production Methods

Standard Synthetic Approaches

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the Fmoc protection of the amino group of 2-fluoro-L-phenylalanine. This process generally follows established procedures for Fmoc protection of amino acids using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) reagents.

Incorporation into Peptides

When used in peptide synthesis, this compound is incorporated using solid-phase peptide synthesis (SPPS) methods. The typical coupling conditions employ:

  • Activation reagents such as DIC (diisopropylcarbodiimide) and OxymaPure at a ratio of Fmoc-AA-OH/DIC/Oxyma [1:1:1]

  • Pre-activation time of 1 minute, followed by coupling for 1 hour at room temperature in DMF

  • Fmoc removal using 20% piperidine (PIP) in DMF or 4-MP (4-methylpiperidine) in DMF

The document described a typical coupling procedure: "The coupling was performed using a ratio Fmoc-AA-OH/DIC/Oxyma [1:1:1, 3.0 or 1.5 eq.) in DMF at rt for 1 h as 1 min pre-activation. Fmoc removal was performed as in situ with PIP at different time and temperature (7 min, rt/45 oC, 20 min, rt)" .

Applications in Scientific Research

Peptide Synthesis Applications

The compound serves as an essential building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its incorporation allows researchers to create peptides with unique properties due to the fluorine substitution . Today, Fmoc SPPS is considered the method of choice for peptide synthesis, with high-quality Fmoc building blocks like this compound available at relatively low cost .

The fluorinated phenylalanine residue provides several advantages when incorporated into peptides:

  • Enhanced metabolic stability

  • Altered conformational preferences

  • Modified hydrogen bonding capabilities

  • Improved lipophilicity and membrane permeability

Drug Development Applications

The compound's unique fluorine-containing structure makes it valuable in the design of novel pharmaceuticals. Specific applications include:

  • Development of peptide-based drugs with enhanced pharmacological properties

  • Creation of enzyme inhibitors that target specific receptors with improved selectivity

  • Design of peptidomimetics with increased bioavailability and stability

  • Production of therapeutics with potentially fewer side effects due to the specific binding properties conferred by the fluorine atom

Bioconjugation Applications

The presence of the fluoro group enables selective labeling and conjugation in biochemistry, making this compound valuable for:

  • Development of targeted therapies through site-specific modification

  • Creation of diagnostic tools that utilize fluorinated peptides

  • Protein modification strategies that require orthogonal reactivity

  • Designing peptide-based imaging agents with unique properties

Protein Engineering Applications

Researchers use this compound to study the effects of fluorinated amino acids on protein structure and function:

  • Investigation of protein folding mechanisms and stability

  • Examination of protein-protein and protein-ligand interactions

  • Design of proteins with novel functions or enhanced properties

  • Structure-activity relationship studies in protein biochemistry

Recent Research Findings

Advances in Coupling Methods

Recent research has explored optimized coupling conditions for Fmoc-protected amino acids including this fluorinated derivative. One notable advancement is the development of in-situ Fmoc removal techniques, which streamline the peptide synthesis process.

A study described in the search results documented various coupling conditions and their effectiveness:

Coupling ConditionsFmoc Removal MethodTemperatureTimeObservations
Fmoc-AA-OH:DIC:OxymaPure [1:1:1, 3.0 eq]In-situ with PIPRoom temperature7 minStandard procedure
Fmoc-AA-OH:DIC:OxymaPure [1:1:1, 3.0 eq]In-situ with PIP45°C7 minEnhanced removal
Fmoc-AA-OH:DIC:OxymaPure [1:1:1, 3.0 eq]In-situ with PIPRoom temperature20 minExtended removal
Fmoc-AA-OH:DIC:OxymaPure [1:1:1, 1.5 eq]In-situ with PIPRoom temperature20 minReduced reagent use

These variations in coupling and deprotection conditions demonstrate the flexibility available when working with this compound in peptide synthesis applications .

Addressing Synthetic Challenges

One challenge in peptide synthesis involving phenylalanine derivatives is the potential for racemization and other side reactions. Research has shown that careful selection of coupling reagents and conditions can minimize these issues.

The use of additives such as OxymaPure has been found to reduce racemization during coupling. Additionally, using 1% OxymaPure in DMF for washing steps has been documented as an effective practice to maintain high purity in the synthesized peptides .

Comparative Studies with Related Compounds

The search results also reference a related compound, Fmoc-α-methyl-L-2-fluorophenylalanine, which has similar applications but different structural characteristics due to the additional methyl group at the alpha position . This structural difference yields distinct properties:

  • The addition of the alpha-methyl group increases conformational rigidity

  • The combination of the α-methyl group and 2-fluoro substitution creates unique steric and electronic effects

  • These modifications can lead to peptides with enhanced proteolytic stability and altered biological activities

Analytical Methods and Characterization

Chromatographic Analysis

The purity and identity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid and peptides containing this residue are typically analyzed using high-performance liquid chromatography (HPLC) techniques.

A typical HPLC method described in the literature includes:

  • Column: Phenomenex Aeris C18 (3.6μm, 4.6 × 150 mm)

  • Flow rate: 1.0 mL/min

  • UV detection: 220 nm

  • Mobile phases: Buffer A (0.1% TFA in H2O) and Buffer B (0.1% TFA in CH3CN)

  • Gradient method: 5-60% B into A over 15 minutes

Mass Spectrometry

LC-MS analysis is frequently employed to confirm the identity of synthesized peptides containing the fluorinated phenylalanine residue. The typical methods involve:

  • Positive ion mode detection

  • Similar chromatographic conditions to analytical HPLC

  • Buffer A: 0.1% formic acid in H2O; Buffer B: 0.1% formic acid in CH3CN

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